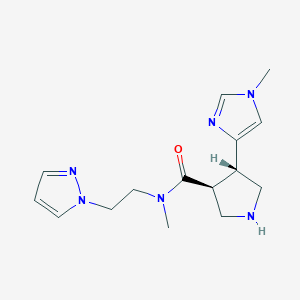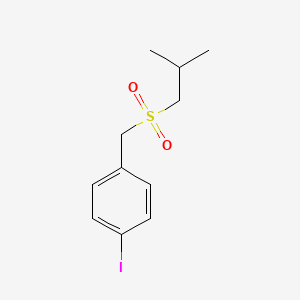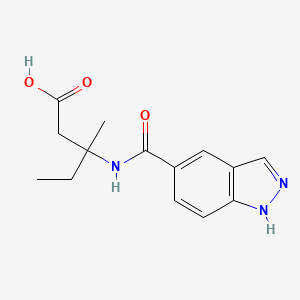![molecular formula C12H13N3O2 B7360112 N-[5-(2-oxopyrrolidin-1-yl)pyridin-2-yl]prop-2-enamide](/img/structure/B7360112.png)
N-[5-(2-oxopyrrolidin-1-yl)pyridin-2-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(2-oxopyrrolidin-1-yl)pyridin-2-yl]prop-2-enamide is a compound that features a pyrrolidine ring fused with a pyridine ring and an amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-oxopyrrolidin-1-yl)pyridin-2-yl]prop-2-enamide typically involves the reaction of pyridine derivatives with pyrrolidinone. One common method involves the use of α-bromoketones and 2-aminopyridine under mild, metal-free conditions. The reaction is promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . Another method involves the thermal cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(2-oxopyrrolidin-1-yl)pyridin-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could lead to the formation of reduced pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[5-(2-oxopyrrolidin-1-yl)pyridin-2-yl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the synthesis of materials with specific properties, such as polymers or catalysts
Wirkmechanismus
The mechanism of action of N-[5-(2-oxopyrrolidin-1-yl)pyridin-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the amide group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-oxopyrrolidin-1-yl)acetamides: These compounds share the pyrrolidinone moiety but differ in the substituents attached to the nitrogen atom.
N-(pyridin-2-yl)benzamides: These compounds have a similar pyridine ring but differ in the amide substituents.
Uniqueness
N-[5-(2-oxopyrrolidin-1-yl)pyridin-2-yl]prop-2-enamide is unique due to its combination of a pyrrolidine ring, a pyridine ring, and an amide group. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
N-[5-(2-oxopyrrolidin-1-yl)pyridin-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-11(16)14-10-6-5-9(8-13-10)15-7-3-4-12(15)17/h2,5-6,8H,1,3-4,7H2,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFSFJOWABWUDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=NC=C(C=C1)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[5-(Acetamidomethyl)thiophene-2-carbonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B7360033.png)
![8-amino-N-[(1-methylsulfonylcyclopentyl)methyl]-6-azaspiro[3.4]octane-6-carboxamide](/img/structure/B7360038.png)

![[(3S,4S)-4-(1-methylimidazol-4-yl)pyrrolidin-3-yl]-spiro[2H-indole-3,1'-cyclobutane]-1-ylmethanone](/img/structure/B7360068.png)
![tert-butyl 4-[(4-ethoxycarbonyl-2-methylpyrazol-3-yl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]azepane-1-carboxylate](/img/structure/B7360076.png)
![tert-butyl 4-[(5-ethoxycarbonylfuran-2-yl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B7360077.png)
![(2S)-4-methyl-2-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonylamino]pentanoic acid](/img/structure/B7360090.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-ylmethyl)propan-1-amine](/img/structure/B7360093.png)


![N-[(5-oxopyrrolidin-3-yl)methyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B7360108.png)
![1-[2-(3,4-dihydro-2H-chromene-3-carbonylamino)ethyl]imidazole-4-carboxylic acid](/img/structure/B7360125.png)
![N-[[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7360129.png)
![2-[1-[1-(Oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylethyl]pyrimidine](/img/structure/B7360136.png)
